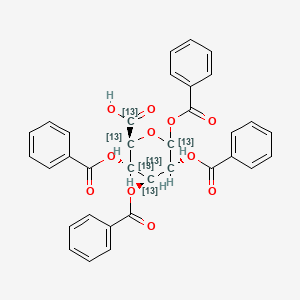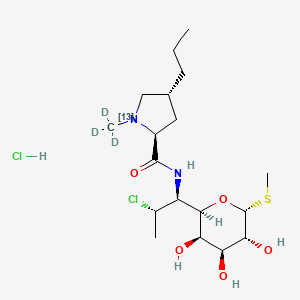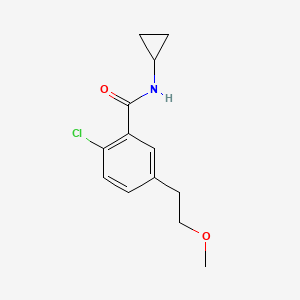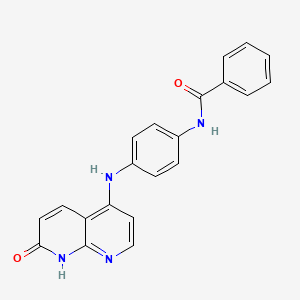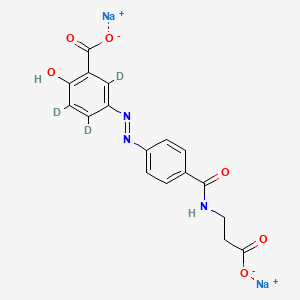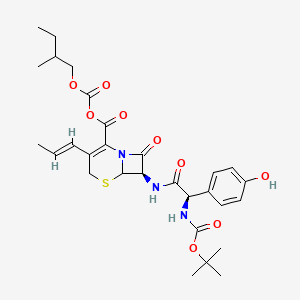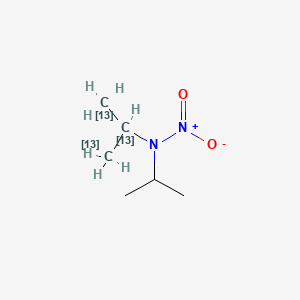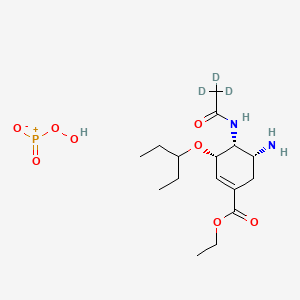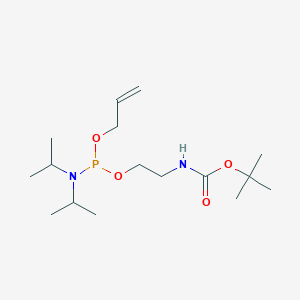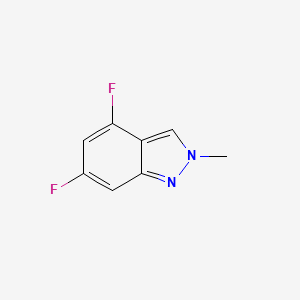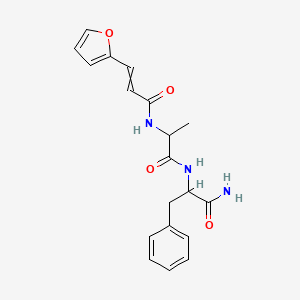
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester is a biochemical compound with the molecular formula C19H28O8 and a molecular weight of 384.42 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of propofol, a widely used anesthetic agent, and is modified to include a glucuronic acid moiety, which enhances its solubility and excretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester involves several steps:
Starting Material:
Hydroxylation: Propofol undergoes hydroxylation to introduce a hydroxyl group at the 4-position, forming 4-hydroxypropofol.
Glucuronidation: The hydroxyl group of 4-hydroxypropofol is then conjugated with glucuronic acid to form 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid.
Methylation: Finally, the carboxyl group of the glucuronic acid moiety is methylated to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent propofol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of propofol.
Substitution: Formation of substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its enhanced solubility and excretion properties.
Industry: Utilized in the development of new anesthetic agents and their derivatives.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets GABA (gamma-aminobutyric acid) receptors in the central nervous system, similar to propofol.
Pathways Involved: It enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The glucuronic acid moiety facilitates its excretion through the renal pathway.
Comparación Con Compuestos Similares
Similar Compounds
Propofol: The parent compound, widely used as an anesthetic agent.
4-Hydroxy Propofol: An intermediate in the synthesis of the final compound.
Propofol Glucuronide: Another glucuronidated derivative of propofol.
Uniqueness
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester is unique due to its enhanced solubility and excretion properties, making it a valuable compound for research in drug metabolism and pharmacokinetics.
Propiedades
Fórmula molecular |
C19H28O8 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C19H28O8/c1-8(2)11-6-10(20)7-12(9(3)4)16(11)26-19-15(23)13(21)14(22)17(27-19)18(24)25-5/h6-9,13-15,17,19-23H,1-5H3/t13-,14-,15+,17-,19+/m0/s1 |
Clave InChI |
FRCAAAQFCDQCPR-BBHOWBALSA-N |
SMILES isomérico |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C(C)C)O |
SMILES canónico |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)OC)O)O)O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


